Sulfate de morphine pentahydraté

Vue d'ensemble

Description

Synthesis Analysis

Morphine and its derivatives, including morphine sulfate, have been synthesized through various chemical processes. For instance, the synthesis of morphine derivatives involves the sulfation of morphine, codeine, and their derivatives using the pyridine-SO(3) complex or sulfuric acid/N,N'-dicyclohexylcarbodiimide, leading to the formation of sulfate esters. These esters serve as peripheral analgesics and analytical reference substances (Váradi et al., 2011). Another approach detailed the chemical synthesis of morphine-3- and -6-ethereal sulfate using chlorosulfonic acid as a sulfonating agent, highlighting the potency and duration of morphine-6-sulfate's analgesic effects (Mori et al., 1972).

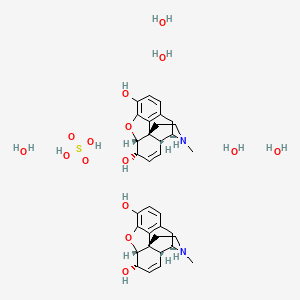

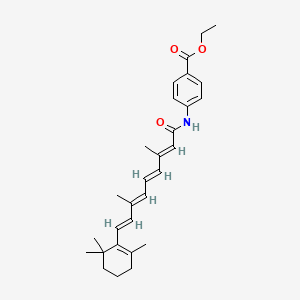

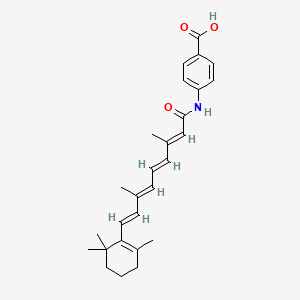

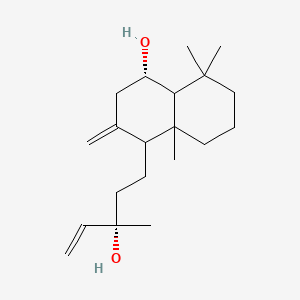

Molecular Structure Analysis

The molecular structure of morphine sulfate pentahydrate and its derivatives is characterized by specific NMR and mass spectrometry findings. Studies have elucidated the stereochemical configuration of morphine, revealing its complex structure with five asymmetric carbon atoms and interlocking ring systems (Bick, 1952). These structural characteristics are crucial for understanding morphine's chemical behavior and interactions.

Chemical Reactions and Properties

Morphine sulfate and its derivatives undergo various chemical reactions, including sulfation, which significantly impacts their pharmacological properties. The process of sulfation, for instance, enhances the analgesic potency of morphine sulfate esters, as observed in morphine-6-sulfate compared to its non-sulfated counterpart (Brown et al., 1985).

Physical Properties Analysis

The physical properties of morphine sulfate pentahydrate include its solubility in water and its crystalline form, which are essential for its formulation and application in various pharmaceutical preparations. The synthesis processes often yield morphine sulfate in its dihydrate or pentahydrate forms, which are then used for further pharmaceutical development.

Chemical Properties Analysis

The chemical properties of morphine sulfate pentahydrate, including its reactivity with various chemical agents and stability under different conditions, are fundamental for its storage, handling, and application in the medical field. Its ability to form esters, such as morphine-3-O-sulfate and morphine-6-O-sulfate, demonstrates its versatility and the potential for creating derivatives with varying pharmacological profiles (Andersson et al., 2012).

Applications De Recherche Scientifique

Analyse pharmaceutique

Le sulfate de morphine pentahydraté est largement utilisé dans l'analyse pharmaceutique. Sa caractérisation est essentielle pour le contrôle qualité et pour garantir l'efficacité des médicaments à base de morphine .

Analyse thermique

Les propriétés thermiques du composé sont analysées à l'aide de la calorimétrie différentielle à balayage (DSC) et de l'analyse thermogravimétrique (TGA). Ces méthodes fournissent des informations sur sa stabilité et ses schémas de décomposition, qui sont essentiels pour le développement de formulations pharmaceutiques sûres et stables .

Reconnaissance de formes en sciences forensiques

En sciences forensiques, des techniques de reconnaissance de formes sont appliquées pour différencier les dérivés de la morphine, y compris le sulfate de morphine pentahydraté. Ceci est important pour l'authentification des substances pharmaceutiques et la détection des falsifications .

Pharmacocinétique clinique

La recherche sur la pharmacocinétique du sulfate de morphine pentahydraté implique l'étude de son métabolisme et de la formation de métabolites glucuronides. La compréhension de ces processus est essentielle pour optimiser les schémas posologiques de la gestion de la douleur chez les sujets sains et les patients atteints de cancer .

Étalons de référence

Le sulfate de morphine pentahydraté sert d'étalon de référence dans divers tests pharmacopéens. Il est utilisé pour calibrer les instruments et valider les méthodes de test pharmaceutique, en s'assurant que les produits répondent aux normes requises .

Modélisation de la spectroscopie vibrationnelle

Les propriétés spectroscopiques vibrationnelles du composé sont modélisées pour comprendre ses interactions au niveau moléculaire. Cette recherche a des implications pour la conception de nouveaux médicaments et l'amélioration des médicaments existants .

Différenciation de l'origine

Des méthodes analytiques avancées sont utilisées pour distinguer l'origine des échantillons de sulfate de morphine pentahydraté. Ceci est crucial pour l'intégrité de la chaîne d'approvisionnement et la prévention de la distribution illicite de stupéfiants .

Développement de formulations pharmaceutiques

Le sulfate de morphine pentahydraté est un ingrédient clé dans le développement de formulations à libération prolongée. Des études portent sur sa cinétique de libération et la manière dont il interagit avec d'autres composants de la formulation pour fournir un soulagement durable de la douleur .

Mécanisme D'action

Safety and Hazards

Morphine sulfate pentahydrate poses risks of addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur . It is also contraindicated in patients with severe asthma or breathing problems, a blockage in the stomach or intestines, or a bowel obstruction called paralytic ileus .

Orientations Futures

The future directions of Morphine sulfate pentahydrate research could involve further studies of spectroscopic manifestations of morphine incorporation into specific drug dosage forms . Additionally, the development of an enhanced synthetic opioid rescue agent is a promising lead in the search for an improved treatment for opioid-induced respiratory depression .

Propriétés

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H19NO3.H2O4S.5H2O/c2*1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4;;;;;/h2*2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4);5*1H2/t2*10-,11+,13-,16-,17-;;;;;;/m00....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVOTVYEFDAHCL-RTSZDRIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N2O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-27-2 (Parent) | |

| Record name | Morphine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048914 | |

| Record name | Morphine sulfate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6211-15-0, 64-31-3 | |

| Record name | Morphine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphine sulfate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P646A2J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the critical material attributes of morphine sulfate pentahydrate that can impact the development of modified release tablets?

A1: The research paper [] highlights several critical material attributes of morphine sulfate pentahydrate that can influence the formulation of modified release tablets. These include:

- Particle morphology: Morphine sulfate pentahydrate exhibits prismatic to rhomboid crystal forms with a tendency to agglomerate [].

- Particle size distribution: The active substance shows a wide particle size distribution and high polydispersity, indicated by high SPAN values [].

- Flowability: Morphine sulfate pentahydrate demonstrates poor flowability, which can pose challenges during pharmaceutical processing [].

Q2: How can Quality by Design (QbD) principles be applied to optimize the formulation of modified release morphine sulfate tablets?

A2: The research emphasizes the application of QbD principles for developing modified release morphine sulfate tablets []. This involves:

- Defining a quality target product profile (QTPP): This involves establishing desired quality attributes of the final product, such as drug release profile and tablet characteristics [].

- Identifying critical quality attributes (CQAs): Based on the QTPP and prior knowledge, key quality attributes like drug release rate and tablet hardness are defined [].

- Determining critical material attributes (CMAs) and critical process parameters (CPPs): These are identified through risk assessment tools like Failure Mode Effects Analysis (FMEA) to understand their impact on CQAs [].

- Designing experiments and establishing a design space: Systematic experimentation using design of experiments (DOE) helps define the acceptable ranges for CMAs and CPPs to consistently achieve the desired QTPP [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)

![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)

![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)